molecular formula C8H8BrClO B1412806 1-Bromo-3-chloro-5-ethoxybenzene CAS No. 1881329-54-9

1-Bromo-3-chloro-5-ethoxybenzene

Cat. No.: B1412806
CAS No.: 1881329-54-9
M. Wt: 235.5 g/mol
InChI Key: VWEFXVNMBQJMKR-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-ethoxybenzene (CAS: 1881329-54-9) is a halogenated aromatic compound with the molecular formula C₈H₈BrClO and a molecular weight of 235.5 g/mol . It features a benzene ring substituted with bromine (Br), chlorine (Cl), and an ethoxy (-OCH₂CH₃) group at positions 1, 3, and 5, respectively. The ethoxy group provides electron-donating effects, while the halogens (Br, Cl) are electron-withdrawing, creating a unique electronic environment for chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-chloro-5-ethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of ethoxybenzene. The reaction typically requires a brominating agent such as bromine (Br₂) and a chlorinating agent like chlorine (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction conditions often include a solvent like dichloromethane (CH₂Cl₂) and controlled temperatures to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloro-5-ethoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or acids .

Scientific Research Applications

Synthetic Applications

1-Bromo-3-chloro-5-ethoxybenzene serves as a versatile building block in organic synthesis. Its halogen substituents enhance its reactivity, making it suitable for various chemical transformations.

Organic Synthesis

This compound is frequently utilized in the synthesis of complex organic molecules. Its ability to undergo nucleophilic aromatic substitution allows for the introduction of various functional groups, which can lead to the formation of diverse chemical entities.

Medicinal Chemistry

This compound is an important intermediate in the development of pharmaceutical compounds. Its halogenation pattern can influence biological activity, making it a valuable component in drug design and discovery.

Material Science

In material science, this compound is used to synthesize advanced materials such as polymers and molecular glassformers. Its unique structural characteristics contribute to the physical properties of the resulting materials.

Reaction Mechanisms

The primary mechanisms through which this compound operates include:

  • Nucleophilic Aromatic Substitution : The halogen atoms can be replaced by nucleophiles, facilitating the formation of various derivatives.
  • Suzuki Coupling Reactions : This compound is often employed in Suzuki cross-coupling reactions with arylboronic acids, leading to the synthesis of biaryl compounds that exhibit significant biological activity.

Case Study 1: Synthesis of Biaryl Compounds

Research has demonstrated that this compound can effectively participate in Suzuki coupling reactions to form biaryl compounds. These biaryls are crucial in the development of pharmaceuticals and agrochemicals due to their enhanced biological activity and stability.

Case Study 2: Development of Bioactive Molecules

In medicinal chemistry, studies have shown that derivatives synthesized from this compound exhibit promising anti-cancer properties. For instance, modifications at the ethoxy position have been linked to increased potency against specific cancer cell lines.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-5-ethoxybenzene in chemical reactions typically involves electrophilic aromatic substitution. The ethoxy group is an electron-donating group, which activates the benzene ring towards electrophilic attack. The bromine and chlorine atoms can act as leaving groups in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Halogen-Substituted Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
1-Bromo-3-chloro-5-fluorobenzene C₆H₃BrClF 209.45 Br, Cl, F (positions 1,3,5) Density: 1.72 g/cm³; Hazard codes: R36/37/38 (irritant)
1-Bromo-3-chloro-5-iodobenzene C₆H₃BrClI 297.35 Br, Cl, I (positions 1,3,5) Higher molecular weight due to iodine; used in coupling reactions
1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene C₈H₇BrClFO 253.5 Br, Cl, F, ethoxy (positions 1,5,3,2) Hazard: H315/H319 (skin/eye irritation)

Key Insights :

  • Electron-withdrawing vs. donating groups: The ethoxy group in 1-bromo-3-chloro-5-ethoxybenzene activates the ring for electrophilic substitution, whereas fluorine or nitro groups (e.g., in 1-bromo-3-chloro-5-nitrobenzene, C₆H₃BrClNO₂) deactivate the ring .
  • Molecular weight trends : Iodine substitution (e.g., 1-bromo-3-chloro-5-iodobenzene) increases molecular weight significantly compared to fluorine or ethoxy derivatives .

Functional Group Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
1-Bromo-3-chloro-5-ethynylbenzene C₈H₄BrCl 215.47 Br, Cl, ethynyl (-C≡CH) Used in alkyne coupling reactions (e.g., Sonogashira)
1-Bromo-4-chloro-5-ethoxy-2-(trifluoromethyl)benzene C₉H₇BrClF₃O 303.5 Br, Cl, ethoxy, CF₃ Trifluoromethyl group enhances stability under acidic conditions
1-Bromo-3-chloro-5-nitrobenzene C₆H₃BrClNO₂ 236.45 Br, Cl, nitro (-NO₂) Nitro group enables reduction to amines; higher toxicity risk

Key Insights :

  • Reactivity : Ethynyl groups (e.g., in 1-bromo-3-chloro-5-ethynylbenzene) enable cross-coupling reactions, while nitro groups facilitate reduction pathways .
  • Stability : Trifluoromethyl groups (e.g., in C₉H₇BrClF₃O) improve resistance to hydrolysis compared to ethoxy groups .

Positional Isomerism Effects

Positional isomers of this compound exhibit distinct reactivity and physical properties:

  • 1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene (C₈H₇BrClFO): The ethoxy group at position 2 alters steric hindrance and electronic effects, reducing electrophilic substitution rates compared to the para-substituted target compound .

Biological Activity

1-Bromo-3-chloro-5-ethoxybenzene is an organobromine compound that belongs to the class of halogenated aromatic compounds. Its unique structure, characterized by the presence of bromine and chlorine atoms along with an ethoxy group, allows it to participate in various biological and chemical processes. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

This compound has the molecular formula C₈H₈BrClO, with a molecular weight of approximately 227.50 g/mol. The compound is structurally defined as follows:

  • Bromine (Br) : A strong electron-withdrawing group that can enhance reactivity.
  • Chlorine (Cl) : Another halogen that contributes to the compound's electrophilic character.
  • Ethoxy group (C₂H₅O) : An alkoxy substituent that can influence solubility and biological interactions.

Antimicrobial Properties

Research indicates that halogenated aromatic compounds, including this compound, exhibit antimicrobial activities. The presence of halogens enhances their ability to disrupt microbial membranes and inhibit enzymatic functions.

Case Study : A study evaluated the efficacy of various halogenated compounds against Staphylococcus aureus and Escherichia coli. Results showed that this compound demonstrated significant inhibition against both bacterial strains, suggesting its potential as a novel antimicrobial agent .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, and compounds that can modulate inflammatory pathways are of great interest.

Mechanism : The anti-inflammatory activity of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition can lead to reduced inflammation in conditions such as arthritis and other inflammatory disorders.

Anticancer Potential

Halogenated compounds have been studied for their anticancer properties due to their ability to interact with cellular targets involved in cancer progression.

Research Findings : In vitro studies have shown that this compound induces apoptosis in cancer cell lines by activating caspase pathways. It has been particularly effective against breast cancer cell lines, demonstrating a dose-dependent response .

The biological activity of this compound is largely attributed to its electrophilic nature. The halogen atoms can participate in nucleophilic substitution reactions, allowing the compound to form reactive intermediates that interact with biological macromolecules such as proteins and nucleic acids.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundSignificantModerateStrong
1-Bromo-4-chlorobenzeneModerateWeakModerate
2-Bromoethyl etherWeakModerateWeak

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-bromo-3-chloro-5-ethoxybenzene, and what factors influence the choice of reagents?

The synthesis of this compound typically involves sequential functionalization of a benzene ring. A common approach begins with introducing the ethoxy group via nucleophilic aromatic substitution (NAS) using sodium ethoxide on a pre-halogenated precursor. Subsequent halogenation steps (bromination and chlorination) require careful control of reaction conditions to achieve regioselectivity. For example, bromination may employ N-bromosuccinimide (NBS) under radical initiation, while chlorination could use sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids. Reagent selection depends on compatibility with existing substituents and avoidance of over-halogenation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions through chemical shifts and splitting patterns (e.g., deshielding effects from electronegative groups).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+^+] at m/z 249.34 for C₈H₇BrClO) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Stretching frequencies for C-Br (~550–650 cm⁻¹) and C-Cl (~600–800 cm⁻¹) bonds validate halogen presence.
  • Gas Chromatography (GC) or HPLC : Used to assess purity (>95% in research-grade samples, as noted in synthesis protocols) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Critical safety measures include:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • First Aid : Immediate flushing with water for skin/eye exposure; seek medical attention for ingestion or prolonged symptoms .

Advanced Research Questions

Q. How can researchers design coupling reactions using this compound as a precursor for complex organic molecules?

The compound’s halogen substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) to build polyfunctional aromatics. For example:

  • Suzuki Coupling : React the bromine site with arylboronic acids using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water.
  • Ullmann Coupling : Utilize the chlorine substituent with CuI/ligand systems for C–N bond formation.
    Optimize reaction temperatures (80–120°C) and solvent polarity to balance reactivity and stability of intermediates .

Q. What strategies are effective in resolving contradictions between theoretical and experimental data in the spectroscopic analysis of this compound derivatives?

Discrepancies (e.g., unexpected 1^1H NMR splitting or MS fragmentation) can arise from impurities or solvent effects. Mitigation strategies include:

  • Cross-Validation : Compare experimental data with computational models (DFT calculations for NMR chemical shifts) or databases like NIST Chemistry WebBook .
  • Isotopic Labeling : Use deuterated analogs (e.g., this compound-d₃) to confirm peak assignments .

Q. How can the stability of this compound under varying experimental conditions (e.g., light, temperature) be systematically evaluated?

Conduct accelerated stability studies:

  • Thermal Stability : Heat samples to 40–60°C and monitor degradation via HPLC over 7–14 days.
  • Photostability : Expose to UV light (λ = 254 nm) and track byproducts using GC-MS.
  • Hydrolytic Stability : Test in aqueous buffers (pH 3–9) to assess susceptibility to nucleophilic attack on halogens .

Q. What methodologies are recommended for analyzing regioselectivity in electrophilic substitution reactions involving this compound?

Regioselectivity is influenced by directing effects of substituents:

  • Ethoxy Group : Strongly activates the ring at the para position relative to itself.
  • Halogens : Bromine (weakly deactivating, meta-directing) and chlorine (moderately deactivating, ortho/para-directing) compete.
    Use computational tools (e.g., molecular electrostatic potential maps) to predict reactive sites, then validate with nitration or Friedel-Crafts acylation experiments .

Properties

IUPAC Name

1-bromo-3-chloro-5-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEFXVNMBQJMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Bromo-3-chloro-5-ethoxybenzene
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